Prostaglandin F2alpha dimethyl amide

説明

Prostaglandin F2alpha dimethyl amide is a derivative of Prostaglandin F2alpha . It was designed as a Prostaglandin antagonist for in vitro and in vivo studies . It is a weak FP receptor antagonist . In gerbil colon, Prostaglandin F2alpha dimethyl amide at a dose of 3.2 µg/ml inhibits the contractile effects of Prostaglandin F2alpha (at 6 ng/ml) by 60% .

Synthesis Analysis

The synthesis of Prostaglandin F2alpha and its derivatives has been achieved through a unified strategy guided by biocatalytic retrosynthesis . The synthesis involves 11-12 steps with 3.8-8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis

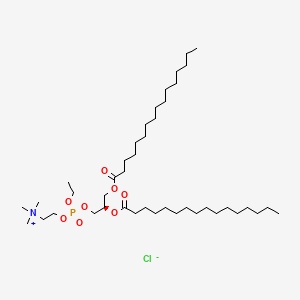

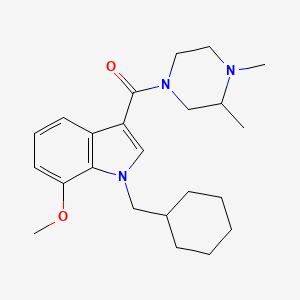

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .Chemical Reactions Analysis

The synthesis of Prostaglandin F2alpha and its derivatives involves several key chemical reactions . These include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis

The molecular formula of Prostaglandin F2alpha dimethyl amide is C22H39NO4 . The average mass is 381.549 Da and the monoisotopic mass is 381.287903 Da .科学的研究の応用

Biosynthesis and Metabolism

- Prostaglandin F2alpha dimethyl amide is formed through a biosynthetic pathway involving the oxidation of anandamide to an endoperoxide intermediate by cyclooxygenase 2 (COX-2), followed by reduction to prostamide F2alpha by prostaglandin F synthase. This process represents a new class of fatty acid amide compounds with potential biological activities (Wu Yang et al., 2005).

Ocular Applications

- Prostamide F2alpha, related to prostaglandin F2alpha dimethyl amide, has been identified as a potent ocular hypotensive agent, indicating its therapeutic potential in conditions like glaucoma (R. Burk & D. Woodward, 2007).

Cellular Proliferation

- Prostaglandin F2alpha has been observed to initiate DNA synthesis and cell proliferation in Swiss mouse 3T3 cell cultures, suggesting its role in cellular growth and regeneration processes (L. de Asúa, D. Clingan, & P. Rudland, 1975).

Renal Physiology

- Studies have shown that prostaglandins, including prostaglandin F2alpha, are present in human urine and may originate from the kidney. This suggests their potential role in renal physiology and pathology (J. Frölich et al., 1975).

Reproductive Applications

- Prostaglandin F2alpha has been used in veterinary science for the synchronization of estrus in buffalo cows, indicating its regulatory role in reproductive processes (W. L. Kumaratillake et al., 1977).

Interaction with Receptors

- Prostaglandin F2alpha binds specifically to a receptor in bovine corpora lutea, demonstrating its specificity and potential physiological roles in mammalian reproductive systems (W. Powell, S. Hammarström, & B. Samuelsson, 1975).

Role in Adipose Differentiation

- Prostaglandin F2alpha and related FP receptor agonists have been identified as potent inhibitors of adipose differentiation in primary cultures of adipocyte precursors, suggesting their role in fat cell development and metabolic regulation (G. Serrero & N. Lepak, 1997).

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWKBHDDFBNMX-HRUISTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prostaglandin F2alpha dimethyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-benzamide](/img/structure/B593057.png)

![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)